molecular formula C15H17N3O5S2 B3737704 N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide

N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide

Cat. No.: B3737704
M. Wt: 383.4 g/mol
InChI Key: FAQPQUVJSKEOAG-UHFFFAOYSA-N
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Description

N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents

Properties

IUPAC Name

N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-11-7-3-6-10-14(11)25(22,23)17-13-9-5-4-8-12(13)15(19)16-18-24(2,20)21/h3-10,17-18H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQPQUVJSKEOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC=CC=C2C(=O)NNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with 2-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its antimicrobial properties and potential use in the development of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including diuresis and reduction of intraocular pressure.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(chloromethyl)phenyl]-4-methylbenzenesulfonamide
  • N-phenyl-bis(trifluoromethanesulfonimide)
  • N-phenyl-bis(trifluoromethanesulfonamide)

Uniqueness

N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide is unique due to its dual sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, particularly in medicinal chemistry where it can serve as a scaffold for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide
Reactant of Route 2
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N-[2-(methanesulfonamidocarbamoyl)phenyl]-2-methylbenzenesulfonamide

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